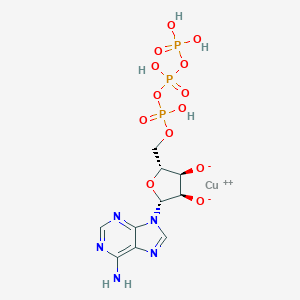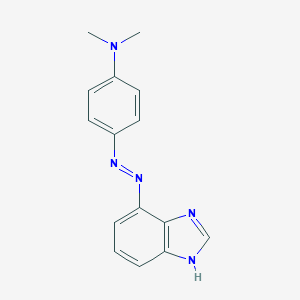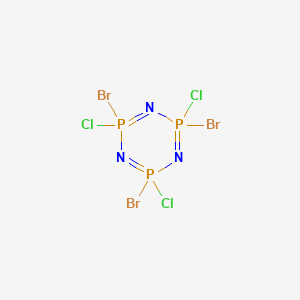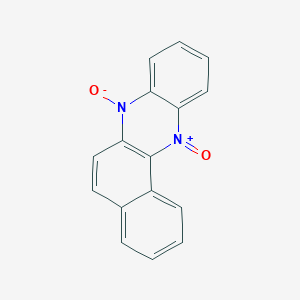
4-acetil-1H-pirrol-2-carbaldehído
Descripción general
Descripción
4-Acetyl-1H-pyrrole-2-carbaldehyde, also known as 4-acetylpyrrole, is an organic compound that is commonly used in the synthesis of a variety of compounds. It is a versatile, cost-effective, and readily available reagent that has numerous applications in the field of organic synthesis. This compound has been extensively studied due to its unique properties and its potential for use in various applications.
Aplicaciones Científicas De Investigación
Detección de Aniones
Se ha diseñado y sintetizado un nuevo receptor de aniones de tetraquis-(1H-pirrol-2-carbaldehído) acoplado a carbazol . Este receptor es capaz de detectar HP 2 O 73- con alta selectividad .
Descubrimiento de Fármacos
Los derivados del pirrol, incluido el 4-acetil-1H-pirrol-2-carbaldehído, tienen aplicaciones en el descubrimiento de fármacos . Se pueden utilizar para desarrollar nuevos agentes terapéuticos .
Ciencia de Materiales
Los derivados del pirrol también se utilizan en la ciencia de los materiales . Se pueden utilizar para crear nuevos materiales con propiedades únicas .
Catálisis
Los derivados del pirrol se utilizan en catálisis . Pueden actuar como catalizadores en diversas reacciones químicas, aumentando la velocidad de reacción .
Biomarcadores
Las pirrol-2-carboxaldehídos, que incluyen el this compound, se han utilizado como biomarcadores . Pueden indicar la presencia de ciertas enfermedades o condiciones fisiológicas .
Relaciones Estructura-Actividad
Las relaciones estructura-actividad entre la longitud de la cadena de carbono y la actividad fisiológica de las pirrol-2-carboxaldehídos son interesantes de dilucidar . Esto podría conducir al descubrimiento de nuevos compuestos con actividades fisiológicas mejor
Safety and Hazards
The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is advised to avoid contact with skin and eyes, not to breathe dust, and not to ingest .
Propiedades
IUPAC Name |
4-acetyl-1H-pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-5(10)6-2-7(4-9)8-3-6/h2-4,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVCNLYEPORLTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301290322 | |
| Record name | 4-Acetyl-1H-pyrrole-2-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301290322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16168-92-6 | |
| Record name | 4-Acetyl-1H-pyrrole-2-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16168-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Acetyl-1H-pyrrole-2-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301290322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of 4-Acetyl-1H-pyrrole-2-carbaldehyde and how was it synthesized?
A1: 4-Acetyl-1H-pyrrole-2-carbaldehyde is an organic compound containing a pyrrole ring structure with acetyl and carbaldehyde substituents. It was synthesized using a two-step reaction: a Vilsmeier-Haack reaction followed by a Friedel-Crafts reaction [].
Q2: What are some of the key structural features of 4-Acetyl-1H-pyrrole-2-carbaldehyde revealed by its crystal structure?
A2: The crystal structure analysis of 4-Acetyl-1H-pyrrole-2-carbaldehyde reveals that the pyrrole ring is nearly coplanar with both the aldehyde and acetyl groups, forming dihedral angles of 4.50° and 2.06° respectively []. This suggests potential conjugation between these groups. Additionally, the molecules are arranged in chains along the b-axis due to N—H⋯O hydrogen bonds and weak C—H⋯O interactions [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine](/img/structure/B97047.png)
![Pyrrolo[2,1-b]quinazolin-9(1H)-one, 3-[o-(dimethylamino)phenyl]-2,3-dihydro-5-methoxy-](/img/structure/B97049.png)








![exo-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl methacrylate](/img/structure/B97067.png)



